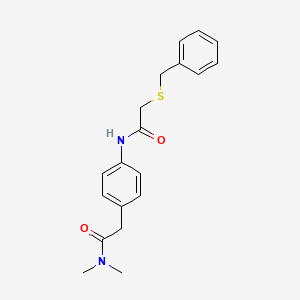

2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

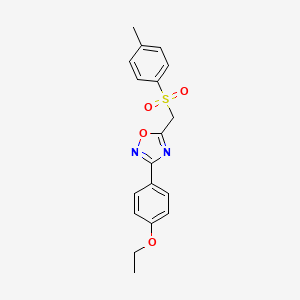

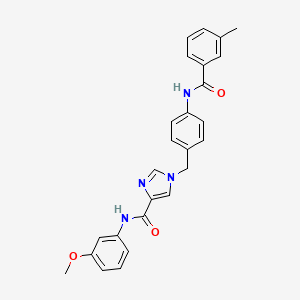

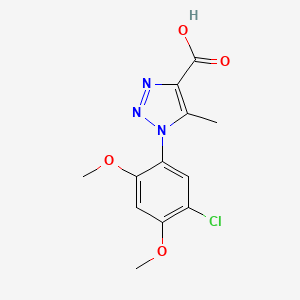

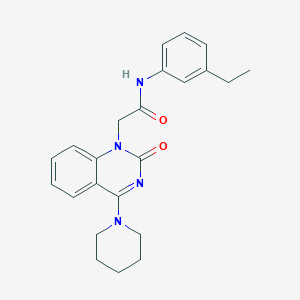

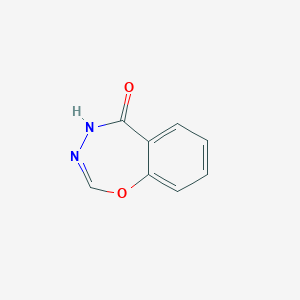

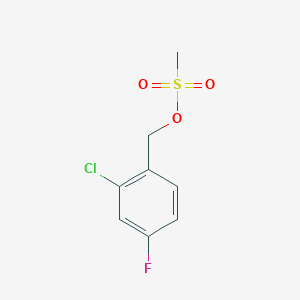

Compounds with similar structures to “2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide” are often used in the field of medicinal chemistry due to their potential biological activities . They usually contain a benzylthio group, an acetamido group, and a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions, acylation reactions, and other classic methods of organic synthesis . The exact synthesis process would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as 1H NMR and 13C NMR . These techniques provide information about the types of atoms in the molecule and their connectivity .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on the specific structure of the compound . They may involve addition-elimination reactions or other types of organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure and the presence of functional groups . These properties can be analyzed using various techniques and computational tools .Aplicaciones Científicas De Investigación

Biological Effects and Toxicology of Acetamide Derivatives

Acetamide derivatives, including N,N-dimethylacetamide (DMAC), have been studied for their biological effects and toxicology. Kennedy (2001) reviews the toxicological profile of acetamide, DMAC, and related compounds, highlighting their commercial importance and the biological consequences of exposure. This review suggests that while these chemicals have varied biological responses, their use and potential risks are well-documented, offering insights into safety and handling in scientific research (Kennedy, 2001).

Environmental Impact and Removal Strategies

The environmental presence and impact of acetaminophen, a commonly used painkiller, have been increasingly recognized. Vo et al. (2019) explore its occurrences, toxicities, and removal technologies in various environmental compartments, emphasizing the challenges posed by degradation products and intermediates. Although not directly related to the compound , this research underscores the importance of understanding and mitigating the environmental impact of chemically related substances (Vo et al., 2019).

Advanced Oxidation Processes for Drug Degradation

Qutob et al. (2022) review advanced oxidation processes (AOPs) for treating acetaminophen in aqueous media, discussing different kinetics, mechanisms, and by-products. This article highlights the potential of AOPs in degrading drug compounds and their metabolites, which could be relevant for managing waste and degradation products of various acetamide derivatives, including the compound of interest (Qutob et al., 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-21(2)19(23)12-15-8-10-17(11-9-15)20-18(22)14-24-13-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNPKZHXNITMPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2880738.png)

![N-isopropyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2880742.png)

![4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide](/img/structure/B2880743.png)

![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2880747.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2880750.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2880751.png)

![N,N-diethyl-2-[3-[2-keto-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetyl]indol-1-yl]acetamide](/img/structure/B2880753.png)

![methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2880759.png)